molecular formula C₂₈H₃₃NO₃S₂ B1140688 N-Desmethyl Tamoxifen Methanethiosulfonate CAS No. 1025678-19-6

N-Desmethyl Tamoxifen Methanethiosulfonate

Cat. No.: B1140688
CAS No.: 1025678-19-6
M. Wt: 495.7
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desmethyl Tamoxifen Methanethiosulfonate is a chemically modified metabolite of the selective estrogen receptor modulator (SERM), Tamoxifen, which is a cornerstone in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer . This compound is specifically engineered for research applications, featuring a methanethiosulfonate group that makes it a valuable tool for probing sulfhydryl-specific interactions, such as with cysteine residues in proteins. As a derivative of N-Desmethyltamoxifen, a primary circulating metabolite of Tamoxifen in patients, it provides a direct link to the drug's complex metabolic pathway . The anti-estrogenic activity of Tamoxifen is now understood to be primarily mediated not by the parent drug itself, but by its potent secondary metabolites, including 4-hydroxy-N-desmethyltamoxifen (endoxifen) . Research into metabolites like N-Desmethyltamoxifen is therefore critical for understanding the full pharmacological profile of Tamoxifen therapy, including its efficacy and the mechanisms underlying acquired resistance, which remains a major obstacle in breast cancer treatment . This reagent offers scientists a specialized tool to investigate the biochemical mechanisms of Tamoxifen and its metabolites beyond canonical estrogen receptor blockade, such as through interaction with other cellular targets, which may contribute to its overall activity or side effects. It is intended for use in studies aimed at advancing the understanding of endocrine therapy in cancer, overcoming drug resistance, and developing novel therapeutic strategies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N-methyl-N-(2-methylsulfonylsulfanylethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33NO3S2/c1-4-27(23-11-7-5-8-12-23)28(24-13-9-6-10-14-24)25-15-17-26(18-16-25)32-21-19-29(2)20-22-33-34(3,30)31/h5-18H,4,19-22H2,1-3H3/b28-27-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKOLRQKLGUPAC-DQSJHHFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)CCSS(=O)(=O)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)CCSS(=O)(=O)C)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Derivatization of N Desmethyl Tamoxifen Methanethiosulfonate

Approaches to the Synthesis of N-Desmethyl Tamoxifen (B1202) Precursors

The synthesis of N-Desmethyl Tamoxifen, the essential precursor for the final compound, is a complex undertaking that leverages established methodologies for creating triarylethylene structures. A primary challenge in its synthesis is achieving the correct stereochemistry, as the biological activity of tamoxifen and its analogues is predominantly associated with the Z-isomer. nih.govresearchgate.netplos.org

Common synthetic routes often begin with the construction of the core carbon skeleton. One widely used method is the McMurry reaction , which involves the reductive coupling of two different ketone precursors in the presence of a low-valent titanium reagent (e.g., generated from TiCl₄ and a reducing agent like zinc dust). mdpi.com For N-Desmethyl Tamoxifen, this could involve coupling a substituted benzophenone (B1666685) with an appropriate ketone to form the tetrasubstituted alkene backbone. mdpi.com

An alternative and classic approach involves a Grignard reaction . This pathway may start with a deoxybenzoin (B349326) derivative which is reacted with a phenylmagnesium bromide reagent containing the precursor to the side chain. chemicalbook.com The resulting tertiary alcohol is then dehydrated under acidic conditions to yield the characteristic 1,2-diphenyl-1-butenyl structure. chemicalbook.com

Regardless of the method used to create the core, the introduction of the N-methylaminoethoxy side chain is a critical step. This can be accomplished by the O-alkylation of a phenolic precursor, such as 4-hydroxytamoxifen (B85900), with an N-methyl-2-haloethylamine derivative. It is crucial that these synthetic strategies manage the formation of geometric isomers, as they typically produce a mixture of the desired Z-isomer and the less active E-isomer, which must be separated in a subsequent step. chemicalbook.comnih.gov

Methodologies for Methanethiosulfonate (B1239399) Derivatization

Derivatization of the N-Desmethyl Tamoxifen precursor to introduce a methanethiosulfonate (MTS) group is a highly specific chemical transformation. The MTS group (-S-SO₂CH₃) is a potent electrophile and is well-known for its reactivity towards nucleophiles, most notably thiol groups in cysteine residues. However, its attachment to the secondary amine of N-Desmethyl Tamoxifen presents a unique synthetic challenge, resulting in the formation of a specialized sulfonamide-type linkage.

The most plausible method for this derivatization involves the reaction of the secondary amine of N-Desmethyl Tamoxifen with an activated methanethiosulfonate reagent, such as methanethiosulfonyl chloride (MTS-Cl) . In this proposed reaction, the nucleophilic nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl group, displacing the chloride leaving group. The reaction would likely be performed in an anhydrous aprotic solvent to prevent hydrolysis of the MTS-Cl reagent, and in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

While this specific derivatization is specialized, the underlying principle of targeting an amine for modification is common in bioconjugation chemistry. thermofisher.comnih.gov Various reagents are employed to modify amines for analytical or functional purposes, including:

N-Hydroxysuccinimide (NHS) esters: These react with primary and secondary amines under slightly alkaline conditions to form stable amide bonds. thermofisher.comsigmaaldrich.com

Isothiocyanates: These react with amines to form thiourea (B124793) linkages, a method often used in protein sequencing and analytical derivatization. researchgate.net

9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl): This reagent is widely used for the protection of amines in peptide synthesis and for derivatization prior to HPLC analysis. nih.govthermofisher.com

The derivatization to form N-Desmethyl Tamoxifen Methanethiosulfonate represents a specific application of these principles, creating a molecule with a unique reactive moiety designed for further specialized applications.

Characterization Techniques for Synthetic Intermediates and Final Compound

The confirmation of the structure and purity of the synthetic intermediates and the final this compound product requires a suite of modern analytical techniques. Each method provides complementary information essential for unambiguous characterization. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. ¹H NMR would be used to confirm the presence of signals corresponding to the N-methyl group, the ethyl group, and the aromatic protons of the tamoxifen core. nih.govresearchgate.net The successful addition of the MTS group would be confirmed by the appearance of a new singlet in the aliphatic region corresponding to the methyl protons of the sulfonate group.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of the final compound. It provides a highly accurate mass measurement that can validate the successful derivatization by showing the expected mass increase corresponding to the addition of the C H₃S₂O₂ moiety. nih.gov Tandem MS (MS/MS) can further be used to analyze fragmentation patterns, providing additional structural confirmation. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. For the final product, the most indicative signals would be strong absorption bands characteristic of the sulfonyl group (S=O stretches), typically found in the 1300-1400 cm⁻¹ and 1100-1200 cm⁻¹ regions. The disappearance of the N-H stretching vibration from the precursor's secondary amine would also signify a successful reaction. frontiersin.orgnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of the final compound and for separating the E and Z isomers that may have formed during the synthesis of the precursor. nih.govnih.gov By using a suitable stationary phase and mobile phase, baseline separation of isomers and impurities can be achieved, allowing for purification and quantification.

Stereochemical Considerations in Synthesis and Reactivity

The stereochemistry of this compound is a defining feature that dictates its potential utility and is a central consideration throughout its synthesis. The molecule possesses two key stereochemical elements: geometric isomerism and atropisomerism.

Atropisomerism: Due to the steric hindrance around the double bond, rotation of the phenyl rings is restricted. This leads to the existence of stable, non-superimposable rotational isomers, or atropisomers, which are a form of axial chirality. nih.gov These propeller-like enantiomeric conformations can interconvert, but the energy barrier for this process means that they may interact differently with chiral environments like receptor binding pockets. nih.gov While this interconversion is often rapid on the NMR timescale, the stereoselective binding to biological targets underscores the importance of the molecule's three-dimensional structure. nih.gov Any synthetic and purification strategy must therefore aim to produce a final compound that is pure with respect to both its geometric (Z) and, if relevant for its application, its atropisomeric form.

Molecular Mechanisms of Action and Specific Target Interactions of N Desmethyl Tamoxifen Methanethiosulfonate

Non-Covalent Interactions with Estrogen Receptors

The non-covalent interactions of N-Desmethyl Tamoxifen (B1202) Methanethiosulfonate (B1239399) with estrogen receptors (ERs) are primarily dictated by its core structure, which is derived from N-desmethyltamoxifen.

Binding Affinity and Competitive Antagonism Profiling

N-desmethyltamoxifen itself is a major metabolite of tamoxifen. wikipedia.org However, its affinity for the estrogen receptor is considerably lower than that of tamoxifen and its other active metabolites, such as 4-hydroxytamoxifen (B85900) and endoxifen (B1662132). One study reported that N-desmethyltamoxifen has a binding affinity for the estrogen receptor that is only 2.4% relative to estradiol (B170435). wikipedia.org For comparison, tamoxifen's relative binding affinity is 2.8%, while the more potent metabolites, endoxifen and 4-hydroxytamoxifen, have relative binding affinities of 181%. wikipedia.org

This inherently low affinity for the estrogen receptor suggests that in its non-covalent interactions, N-Desmethyl Tamoxifen Methanethiosulfonate would likely be a weak competitive antagonist of estradiol. The larger and more reactive methanethiosulfonate group could further influence this binding, potentially through steric hindrance within the ligand-binding pocket of the estrogen receptor, which might further decrease its binding affinity compared to the parent N-desmethyltamoxifen.

Table 1: Relative Binding Affinities of Tamoxifen and its Metabolites to the Estrogen Receptor

CompoundRelative Binding Affinity (%) (compared to Estradiol)
Estradiol100
N-Desmethyltamoxifen2.4 wikipedia.org
Tamoxifen2.8 wikipedia.org
4-Hydroxytamoxifen181 wikipedia.org
Endoxifen181 wikipedia.org

Conformational Changes Induced in Estrogen Receptors

While specific studies on the conformational changes induced by this compound are not available, inferences can be drawn from the behavior of other tamoxifen derivatives. As a SERM, tamoxifen and its metabolites bind to the estrogen receptor and induce a conformational change that is distinct from that induced by estrogens. This altered conformation typically leads to the recruitment of co-repressors instead of co-activators, thereby antagonizing estrogen-mediated gene transcription. Given its structural similarity, this compound is expected to induce an antagonistic conformation in the estrogen receptor. However, the bulky and reactive methanethiosulfonate group might lead to a unique receptor conformation, potentially influencing the repertoire of recruited co-regulators. It is also plausible that if a cysteine residue is present and accessible within the ligand-binding pocket of the ER, the MTS moiety could form a covalent bond, leading to irreversible antagonism and a permanently altered receptor conformation.

Covalent Modification of Biological Thiols by the Methanethiosulfonate Moiety

The most distinct feature of this compound is its methanethiosulfonate group, which is a highly reactive moiety known to specifically target sulfhydryl groups of cysteine residues in proteins.

Reactivity with Cysteine Residues in Proteins

Methanethiosulfonate (MTS) reagents are known for their rapid and specific reaction with thiol groups under physiological conditions to form a disulfide bond. ttuhsc.edu This reaction is typically much faster and more specific than other alkylating agents like iodoacetamide (B48618) or maleimides. researchgate.net The intrinsic reactivity of MTS reagents with thiols is very high, with reaction rates on the order of 10^5 M⁻¹s⁻¹. ttuhsc.edu This high reactivity suggests that this compound has the potential to act as a potent and specific covalent modifier of proteins that possess accessible cysteine residues. This covalent interaction would be significantly more stable than the non-covalent binding to the estrogen receptor, suggesting that the primary mode of action of this compound may be through the alkylation of protein thiols. This reaction is also reversible upon the addition of reducing agents like dithiothreitol (B142953) (DTT). ttuhsc.edu

Quantitative Assessment of Covalent Adduct Formation

While specific quantitative data for this compound is not available in the reviewed literature, the general reactivity of MTS reagents allows for an estimation of its potential for covalent adduct formation. The rate and extent of this reaction would depend on several factors, including the accessibility of the cysteine residue on the target protein, its local microenvironment (such as pH and surrounding amino acid residues), and the concentration of the MTS reagent. nih.gov Techniques such as mass spectrometry can be employed to identify and quantify the formation of these covalent adducts. For instance, the modification of a cysteine-containing peptide by this compound would result in a specific mass shift that can be detected and quantified.

Identification and Characterization of Novel Protein Targets

The reactivity of the methanethiosulfonate group makes this compound a valuable tool for identifying novel protein targets that may not be targeted by tamoxifen or its other metabolites.

A large-scale proteomic study using the Stability of Proteins from Rates of Oxidation (SPROX) technique identified numerous protein targets for N-desmethyltamoxifen in MCF-7 breast cancer cells. nih.govnih.gov This study identified 200 protein "hits" that showed stability changes upon treatment with N-desmethyltamoxifen, suggesting a direct or indirect interaction. nih.govnih.gov Of these, 27 were considered high-confidence hits. nih.govnih.gov While this study did not use the methanethiosulfonate derivative, the identified proteins represent a pool of potential candidates for covalent modification by this compound, especially those containing reactive cysteine residues.

The identified potential targets are involved in various cellular processes, and a significant portion has established links to breast cancer and the estrogen receptor pathway. nih.gov The use of this compound in similar proteomic screens, coupled with mass spectrometry to specifically identify the covalently modified peptides, would provide a more definitive and direct identification of its protein targets. This approach would allow for the characterization of novel pathways affected by this tamoxifen derivative, potentially uncovering new mechanisms of action and therapeutic opportunities.

Table 2: High-Confidence Protein Hits for N-Desmethyltamoxifen Identified by SPROX

ProteinGene SymbolFunction/Association
Y-box binding protein 1YBX1Estrogen receptor binding properties nih.govnih.gov
.........

(Note: This table is representative and not exhaustive of all 27 high-confidence hits identified in the study by West et al., 2017. The full list can be found in the supplementary materials of the original publication.)

Proteomic Approaches for Target Deconvolution

To identify the protein targets of this compound, researchers would likely employ advanced proteomic techniques. Methodologies such as the Stability of Proteins from Rates of Oxidation (SPROX), Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) have been successfully used to identify protein targets of both tamoxifen and NDT in breast cancer cell lines like MCF-7. nih.govnih.gov These studies have revealed that the parent compounds can induce stability changes in a wide array of proteins, many of which are linked to breast cancer and estrogen receptor signaling. nih.govnih.gov

A hypothetical proteomic screen for this compound could yield a unique set of protein interactions, potentially highlighting novel targets or pathways influenced by this specific derivative.

Validation of Direct Binding and Functional Modulation

Following the identification of potential protein targets through proteomic screens, the next critical step would be the validation of direct binding and the assessment of functional modulation. Techniques such as pulse proteolysis have been used to confirm the direct binding of tamoxifen to proteins like the Y-box binding protein 1 (YBX1). nih.govnih.gov For this compound, its reactive methanethiosulfonate group could theoretically be exploited to covalently label its binding partners, providing strong evidence of direct interaction.

Subsequent functional assays would be necessary to determine how the binding of this compound to its targets alters their activity. This could involve enzyme activity assays, protein-protein interaction studies, or cellular assays to measure changes in specific biological processes.

Modulation of Intracellular Signaling Pathways and Molecular Networks

The binding of a compound to its protein targets can trigger a cascade of events within the cell, leading to widespread changes in intracellular signaling pathways and molecular networks.

Analysis of Downstream Transcriptional Responses

To understand the broader cellular impact of this compound, an analysis of its effects on gene expression would be essential. Transcriptomic studies, such as microarray analysis or RNA sequencing, could reveal which genes are up- or downregulated following treatment with the compound. For instance, studies on tamoxifen have identified changes in the expression of genes involved in apoptosis, proteolysis, and tumor suppression. scholars.direct Similar investigations would be required to map the transcriptional footprint of its N-desmethyl methanethiosulfonate derivative.

Investigation of Post-Translational Modifications

Post-translational modifications (PTMs) are crucial for regulating protein function and are often altered in disease states like cancer. oncogen.orgresearchgate.netmdpi.commdpi.com The interaction of a drug with its target can lead to changes in the PTM landscape of the cell. Research on tamoxifen has indicated that it can influence PTMs, which in turn can affect drug resistance. researchgate.net Investigating how this compound might alter PTMs such as phosphorylation, acetylation, and ubiquitination on its target proteins and other components of the cellular machinery would provide deeper insights into its mechanism of action.

Applications of N Desmethyl Tamoxifen Methanethiosulfonate As a Chemical Probe in Biological Research

Utilization in Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy that employs reactive chemical probes to directly assess the functional state of enzymes and other proteins within complex biological systems. The design of N-Desmethyl Tamoxifen (B1202) Methanethiosulfonate (B1239399) makes it an ideal candidate for ABPP studies aimed at identifying the cellular targets of tamoxifen and its metabolites.

The core principle of using this compound in ABPP lies in its ability to covalently label proteins. The N-desmethyl tamoxifen scaffold provides the binding affinity and selectivity for its protein targets, while the methanethiosulfonate group acts as a reactive "warhead" that forms a stable thioether bond with nearby cysteine residues on the target protein. This covalent labeling event effectively "tags" the protein for subsequent identification and analysis.

While specific studies on N-Desmethyl Tamoxifen Methanethiosulfonate are not extensively documented in publicly available literature, the principle is well-established with similar covalent probes for other protein classes.

Investigating Protein Conformation and Dynamics via Covalent Labeling

The covalent nature of the bond formed by this compound with its target proteins provides a unique tool for probing protein conformation and dynamics. Once the probe is covalently attached, it can serve as a stable marker to study changes in protein structure.

For instance, the site of covalent modification can be identified through techniques like mass spectrometry. The location of the labeled cysteine residue can provide valuable information about the three-dimensional structure of the ligand-binding pocket. Furthermore, the covalent attachment of the probe can lock the protein in a specific conformational state. This "trapped" state can then be studied using various biophysical techniques, such as X-ray crystallography or cryo-electron microscopy, to gain high-resolution structural insights into the ligand-bound conformation of the protein.

This approach is particularly valuable for studying proteins that are dynamic and adopt multiple conformations, such as the estrogen receptor (ER), a primary target of tamoxifen. The binding of a ligand to the ER induces significant conformational changes that are crucial for its function. By covalently modifying the ER, this compound can help to stabilize and characterize these different conformational states, providing a clearer picture of how ligand binding translates into biological activity.

Elucidating Novel Mechanisms of Ligand-Receptor Interaction

The use of covalent probes like this compound can uncover novel aspects of ligand-receptor interactions that are not apparent from studies with non-covalent ligands. The irreversible nature of the covalent bond allows for the precise identification of the amino acid residues involved in the binding and interaction.

A key area of investigation is the identification of the specific cysteine residue that is targeted by the methanethiosulfonate group. This information can be used to map the binding site and to understand the orientation of the ligand within the pocket. Moreover, the efficiency of the covalent labeling can be influenced by the local environment of the cysteine residue, providing insights into the accessibility and reactivity of different regions of the protein.

Recent research on covalent inhibitors for the estrogen receptor, while not specifically on this compound, has highlighted the power of this approach. For example, covalent antagonists have been developed that target a cysteine residue (Cys530) within the ligand-binding domain of the estrogen receptor alpha (ERα). tamhsc.edunih.gov This covalent interaction has been shown to induce a unique antagonistic conformation of the receptor, effectively shutting down its signaling activity. tamhsc.edu The development of such covalent antagonists, referred to as Selective Estrogen Receptor Covalent Antagonists (SERCAs), has been a significant step forward in overcoming resistance to traditional endocrine therapies in breast cancer. tamhsc.edunih.gov

The study of such covalent interactions provides a deeper understanding of the molecular determinants of ligand binding and receptor activation or inhibition.

High-Throughput Screening for Identification of Modulators of Covalent Targets

While this compound itself is a probe, the principles behind its design can be adapted for high-throughput screening (HTS) assays to discover new modulators of its covalent targets. Once a covalent probe is validated and its target engagement can be reliably measured, it can be used in competitive screening formats.

In such an assay, a library of small molecules is screened for their ability to compete with this compound for binding to its target protein. A decrease in the covalent labeling of the target protein by the probe in the presence of a test compound would indicate that the test compound is also binding to the same site. This approach can be used to identify both covalent and non-covalent binders.

The signal for such an assay could be generated in various ways. For example, the this compound probe could be modified with a reporter tag, such as a fluorophore or a biotin (B1667282) molecule. The covalent attachment of the tagged probe to the target protein can then be detected and quantified. A reduction in the signal in the presence of a competitor compound would signify a hit.

This strategy allows for the rapid screening of large chemical libraries to identify novel ligands for the target of interest, which can then be further developed as potential therapeutic agents.

Developing Advanced Tools for Mechanistic Pharmacology

The unique properties of covalent probes like this compound enable the development of advanced tools for mechanistic pharmacology. These tools can provide a more detailed understanding of how drugs interact with their targets in a cellular context and how these interactions lead to a pharmacological response.

Furthermore, covalent probes can be used to study the lifecycle of their target proteins. Once a protein is covalently labeled, it can be tracked within the cell to monitor its localization, turnover, and interactions with other proteins. This can provide valuable insights into the cellular processes that are modulated by the drug.

The development of covalent probes based on the N-desmethyl tamoxifen scaffold also opens the door to creating new therapeutic agents with improved properties. As demonstrated by the development of SERCAs, covalent inhibition can be a powerful strategy to overcome drug resistance. nih.gov The insights gained from studying probes like this compound can guide the design of next-generation covalent drugs with enhanced selectivity and efficacy.

Preclinical Investigations of N Desmethyl Tamoxifen Methanethiosulfonate

In Vitro Cellular Studies on Molecular and Cellular Responses

Effects on Cell Cycle Progression and Apoptosis in Model Systems

N-Desmethyltamoxifen (NDT), a primary metabolite of Tamoxifen (B1202), has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. nih.gov In human breast cancer cell lines, NDT elicited a time- and dose-dependent induction of caspase activity, which precedes apoptosis. nih.gov The critical role of caspases in this process was confirmed by the fact that a pharmacological inhibitor of caspases blocked apoptosis induced by NDT. nih.gov This suggests that a key mechanism of NDT's anti-tumor effect is the activation of caspase-dependent apoptotic pathways. nih.gov

Interactive Data Table: Effect of N-Desmethyltamoxifen on Apoptosis in Human Breast Cancer Cells

Cell Line Observation Implication Reference
Human Breast Cancer Cell Lines Time- and dose-dependent induction of caspase activity, preceding apoptosis. NDT contributes to the antitumor effect of Tamoxifen by inducing caspase-dependent apoptosis. nih.gov
MCF-7 Tamoxifen treatment, to which NDT is a major metabolite, leads to a significant increase in late apoptotic cells (from 0.045% to 45.7%). The apoptotic effects are a primary mechanism of cell death induced by the drug. frontiersin.org

Analysis of Gene Expression Profiles in Response to Compound Exposure

The impact of N-Desmethyltamoxifen on gene expression is often studied in the broader context of tamoxifen treatment. Studies using techniques like Stability of Proteins from Rates of Oxidation (SPROX) have been employed to understand the proteome-wide effects of NDT on cancer cells. In MCF-7 cells, exposure to NDT led to stability changes in a large number of proteins. nih.govnih.govduke.edu

A study identified 200 protein "hits" with stability changes induced by NDT. nih.govnih.govduke.edu A subset of 27 of these were considered high-confidence hits, many of which have established links to breast cancer and the estrogen receptor. nih.govnih.gov This indicates that NDT can affect a wide range of cellular proteins, not just the estrogen receptor. nih.gov Furthermore, the study also identified proteins with altered expression levels in response to NDT, although these represented a small fraction of the proteins that showed stability changes. nih.govnih.govduke.edu This suggests that NDT's effects are not solely based on altering the amount of proteins, but also on changing their conformation and stability. nih.gov

Analyses of breast cancer cell lines have shown that gene expression is heavily influenced by the estrogen receptor (ER) status. plos.org As NDT interacts with the ER, it is expected to influence the expression of ER-regulated genes. wikipedia.org

Subcellular Localization and Intracellular Distribution Studies

Studies on the parent compound, tamoxifen, provide insights into the likely subcellular distribution of its metabolites like N-Desmethyltamoxifen. Confocal fluorescence microscopy in estrogen receptor-positive MCF-7 breast cancer cells has shown that tamoxifen largely accumulates in the mitochondria and the endoplasmic reticulum. nih.gov This localization is significant as it points to potential non-genomic mechanisms of action, separate from its interaction with the nuclear estrogen receptor. nih.gov The accumulation in mitochondria is particularly relevant to its ability to induce apoptosis. nih.gov

While specific studies on the subcellular localization of N-Desmethyltamoxifen are not detailed in the provided results, its nature as a metabolite of tamoxifen suggests it would have a similar distribution pattern, concentrating in key organelles involved in cellular metabolism and signaling.

In Vivo Mechanistic Studies in Animal Models

Exploration of Molecular Pathways in Preclinical Models

The development of appropriate animal models, such as athymic mice with transplanted ER-positive breast cancers, has been crucial in understanding the action of tamoxifen and its metabolites. nih.gov These models have shown that tamoxifen can control the growth of breast cancer. nih.gov

Assessment of Target Engagement and Biological Response in Model Organisms

N-Desmethyltamoxifen is recognized as a major metabolite of tamoxifen, and its presence in significant concentrations in the serum of patients and animal models indicates its engagement with biological systems. nih.govtaylorandfrancis.com In rats bearing mammary tumors, the administration of tamoxifen leads to higher exposure to its metabolites, including NDT, compared to the parent drug. nih.gov

Interactive Data Table: In Vivo Findings for N-Desmethyltamoxifen

Animal Model Finding Significance Reference
Sprague Dawley rats with carcinogen-induced mammary tumors Administration of tamoxifen resulted in higher exposure to NDT and a delayed induction of caspase activity and apoptosis in tumors. Demonstrates the in vivo contribution of NDT to the apoptotic anti-tumor effects of tamoxifen. nih.gov
Athymic mice with ER-positive breast cancer xenografts Tamoxifen treatment, with NDT as a key metabolite, controls tumor growth. Validates the anti-tumor efficacy of the tamoxifen metabolic pathway in a preclinical setting. nih.gov

Systemic Distribution and Metabolite Profiling in Animal Tissues

Extensive searches of publicly available scientific literature and databases did not yield specific preclinical data on the systemic distribution or metabolite profiling of the chemical compound "N-Desmethyl Tamoxifen Methanethiosulfonate" in animal tissues. The available research primarily focuses on the well-characterized metabolite of Tamoxifen, N-desmethyltamoxifen.

While no direct studies on N-Desmethyl Tamoxifen Methanethiosulfonate (B1239399) were identified, research on N-desmethyltamoxifen reveals a pattern of broad tissue distribution and significant metabolism. In animal models, such as rats, N-desmethyltamoxifen, as a metabolite of tamoxifen, is found in various tissues, often at concentrations significantly higher than those observed in the serum.

Studies on tamoxifen and its metabolites have shown that after administration, these compounds distribute to a wide range of tissues. For instance, in rats, the concentrations of tamoxifen and its metabolites in most tissues were found to be 8- to 70-fold higher than in serum. The highest concentrations are typically observed in the lungs and liver, with substantial amounts also found in the kidney and fat.

N-desmethyltamoxifen is a major metabolite of tamoxifen. wikipedia.org In fact, its levels in the body are often up to twice those of the parent compound, tamoxifen. nih.gov This metabolite is further processed in the body, primarily into endoxifen (B1662132) (4-hydroxy-N-desmethyltamoxifen), which is considered a principal active form of tamoxifen. wikipedia.org

The general distribution pattern of tamoxifen metabolites, including N-desmethyltamoxifen, indicates significant accumulation in tissues. Research has demonstrated that in both rats and humans, the levels of tamoxifen and its metabolites are 10- to 60-fold higher in tissues compared to serum. nih.gov High concentrations have been detected in the liver, lung, pancreas, and brain metastases from breast cancer. nih.gov

It is important to note that this information pertains to N-desmethyltamoxifen and other tamoxifen metabolites. The "methanethiosulfonate" functional group on the requested compound, this compound, would likely alter its physicochemical properties, and therefore its absorption, distribution, metabolism, and excretion (ADME) profile. However, without specific studies on this particular compound, its systemic distribution and metabolite profile in animal tissues remain uncharacterized in the available scientific literature.

Data on N-desmethyltamoxifen (as a metabolite of Tamoxifen) Distribution in Animal Tissues:

TissueRelative Concentration Compared to Serum (Rat Model)Key Findings
Lung HighAmong the highest levels observed. nih.gov
Liver HighAmong the highest levels observed. nih.gov
Kidney SubstantialSignificant recovery of the compound. nih.gov
Fat SubstantialRelatively stable drug concentrations. nih.gov
Brain PresentFound in brain tissue. nih.gov
Uterus PresentDetected in uterine tissue. nih.gov
Testes PresentRelatively stable drug concentrations. nih.gov

Advanced Analytical and Methodological Approaches for Studying N Desmethyl Tamoxifen Methanethiosulfonate

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite and Adduct Detection

Liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), stands as a cornerstone technique for the analysis of tamoxifen (B1202) and its metabolites from complex biological matrices like plasma or serum. nih.govescholarship.org This method offers high sensitivity and specificity, making it ideal for quantifying parent drugs and their metabolites, even at low concentrations. researchgate.net

A typical LC-MS/MS workflow for analyzing a compound like N-Desmethyl Tamoxifen Methanethiosulfonate (B1239399) would involve a simple protein precipitation step from the plasma sample, followed by chromatographic separation and mass spectrometric detection. nih.gov The separation is commonly achieved on a reverse-phase C18 column, and detection utilizes an electrospray ionization (ESI) source, which is well-suited for polar analytes like tamoxifen derivatives. nih.gov

Researchers have developed and validated numerous LC-MS/MS methods for the simultaneous quantification of tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen (B85900), and endoxifen (B1662132). nih.govnih.gov These established methods provide a robust framework for developing a specific assay for N-Desmethyl Tamoxifen Methanethiosulfonate. Key parameters from such methods, including chromatographic conditions and mass transitions, would be optimized for the unique properties of the methanethiosulfonate derivative. On-line HPLC-ESI MS/MS has also been effectively used to study the metabolism of tamoxifen in liver microsomes and to identify potentially genotoxic metabolites. nih.gov

Table 1: Representative LC-MS/MS Methodological Parameters for Tamoxifen Metabolite Analysis

Parameter Description Example from Literature
Chromatography UPLC/HPLC An Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 μm) column is often used. nih.gov
Mobile Phase A gradient of aqueous and organic solvents A common combination is water with 0.5% formic acid and acetonitrile (B52724) with 0.5% formic acid. nih.gov
Ionization Source Electrospray Ionization (ESI) ESI is the most common ionization technique for polar analytes like tamoxifen and its metabolites. nih.gov
Detection Mode Multiple Reaction Monitoring (MRM) Specific precursor-to-product ion transitions are monitored for each analyte and internal standard for quantification.

| Linearity Range | 1-500 ng/mL for tamoxifen and N-desmethyltamoxifen | This indicates the concentration range over which the method is accurate. nih.gov |

This table is generated based on data from studies on tamoxifen and its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure of molecules and studying their interactions in solution. For a compound like this compound, NMR would be invaluable for confirming its chemical structure and for probing its binding to target proteins.

Techniques like 1H NMR, 13C NMR, and 2D-NMR (e.g., COSY, HSQC) are standard for initial structural confirmation. For studying interactions, saturation transfer difference (STD) NMR and Water-LOGSY experiments can identify which parts of the ligand are in close contact with a protein receptor. Furthermore, chemical shift perturbation (CSP) studies, where the NMR spectra of a 15N-labeled protein are monitored upon titration with the ligand, can map the binding site on the protein surface. rsc.org

While complete NMR assignments for a large protein-ligand complex can be challenging, these methods provide crucial data on binding interfaces and conformational changes that are complementary to other structural biology techniques. rsc.orgmestrelab.com

X-ray Crystallography and Cryo-Electron Microscopy for Protein-Ligand Complex Structure Determination

To understand the precise mechanism of action, high-resolution structural information of this compound bound to its protein target is essential. X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) are the premier techniques for this purpose.

X-ray crystallography has been instrumental in revealing how tamoxifen's active metabolite, 4-hydroxytamoxifen, binds to the ligand-binding domain of the estrogen receptor (ERα). nih.gov These studies show the critical interactions between the ligand and specific amino acid residues in the receptor's binding pocket, explaining its antagonistic effect. nih.gov To study this compound, researchers would aim to co-crystallize it with its target protein and solve the structure through X-ray diffraction.

Cryo-EM has emerged as a revolutionary technique for structural biology, capable of determining near-atomic resolution structures of large protein complexes without the need for crystallization. biorxiv.orgbiorxiv.org For large or flexible protein targets that are difficult to crystallize, cryo-EM would be the method of choice to visualize the binding of this compound. biorxiv.org

Table 2: Structural Biology Techniques for Protein-Ligand Complexes

Technique Principle Application to this compound Key Findings (from Tamoxifen Analogues)
X-ray Crystallography Diffraction of X-rays by a single crystal of the protein-ligand complex. Determination of the atomic-resolution structure of the compound bound to its target protein. Reveals specific hydrogen bonds and hydrophobic interactions with key residues like Glu353, Arg394, and Asp351 in the estrogen receptor. nih.gov

This table is generated based on established principles and findings for tamoxifen analogues.

Fluorescence-Based Assays for Real-Time Interaction Monitoring

Fluorescence-based assays are widely used in drug discovery for their sensitivity, high-throughput capability, and ability to monitor molecular interactions in real-time. To study this compound, several fluorescence strategies could be employed.

One common approach is a competitive binding assay, where the ability of the compound to displace a known fluorescent ligand from the target protein's binding site is measured. A decrease in fluorescence polarization or Förster resonance energy transfer (FRET) would indicate successful competition.

Alternatively, if the compound itself is fluorescent, its fluorescence properties (intensity, lifetime, or emission wavelength) might change upon binding to a protein, providing a direct readout of the interaction. Another method involves converting analytes into highly fluorescent products through ultraviolet irradiation, which can then be detected with high sensitivity. nih.gov

Bioinformatic and Chemoinformatic Tools for Data Analysis and Prediction

Computational tools are indispensable in modern drug research for analyzing complex data and predicting molecular behavior. mdpi.com For this compound, these tools would be applied across its development.

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand to its target protein. frontiersin.org Docking simulations would be used to generate hypotheses about how this compound binds to its target, guiding further experimental work. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com If a series of methanethiosulfonate analogues were synthesized, QSAR could identify key structural features that determine their potency.

'Omics' Data Analysis: High-throughput techniques like proteomics can identify proteins whose stability or expression levels change upon treatment with a drug. nih.govduke.edu For instance, the Stability of Proteins from Rates of Oxidation (SPROX) technique has been used to identify novel protein targets of N-desmethyltamoxifen in cancer cells. nih.govnih.gov Bioinformatic platforms are then used to analyze these large datasets, identifying perturbed pathways and potential off-target effects. biorxiv.org

Comparative Mechanistic Studies with Established Selective Estrogen Receptor Modulators

Distinguishing Features of N-Desmethyl Tamoxifen (B1202) Methanethiosulfonate's Molecular Actions

Established Selective Estrogen Receptor Modulators (SERMs) like tamoxifen and its active metabolite, 4-hydroxytamoxifen (B85900), function by competitively binding to the estrogen receptor (ER), leading to a conformational change that modulates gene expression. This binding is typically reversible.

Theoretically, the most prominent distinguishing feature of N-Desmethyl Tamoxifen Methanethiosulfonate (B1239399) would be its potential for covalent modification of the estrogen receptor. The methanethiosulfonate group is a reactive moiety known to form disulfide bonds with cysteine residues in proteins. This would result in an irreversible binding to the ER, a stark contrast to the reversible interactions of other SERMs. Such a mechanism could lead to a prolonged and potent antagonist effect. However, studies confirming this covalent interaction and its specific binding site on the ER are not available.

Synergistic or Antagonistic Effects with Other SERMs

There is no published data on the synergistic or antagonistic effects of N-Desmethyl Tamoxifen Methanethiosulfonate when used in combination with other SERMs.

Hypothetically, due to its proposed irreversible binding, it is likely that this compound would exhibit an antagonistic effect when co-administered with a reversible SERM. By permanently occupying the binding site on the estrogen receptor, it would prevent the other SERM from exerting its effect. The potential for synergistic effects would depend on whether this compound interacts with allosteric sites on the ER or affects different signaling pathways, but no evidence for such mechanisms exists.

Differential Target Selectivity Profiles

The target selectivity of this compound has not been documented. Like other tamoxifen derivatives, its primary target would be the estrogen receptors, ERα and ERβ. The affinity for each subtype would need to be determined through binding assays.

A critical aspect of its selectivity profile would be its reactivity towards other proteins. The methanethiosulfonate group could potentially react with cysteine residues on other proteins, leading to off-target effects. Comprehensive screening against a panel of receptors and enzymes would be necessary to establish its selectivity profile, but this information is not present in the current body of scientific literature.

Emerging Research Avenues and Future Directions

Design and Synthesis of Next-Generation Thiol-Reactive Tamoxifen (B1202) Probes

The development of N-Desmethyl Tamoxifen Methanethiosulfonate (B1239399) is part of a broader strategy to create highly specific chemical probes for biological investigation. The core idea is to modify a known bioactive molecule—in this case, N-desmethyltamoxifen—with a reactive group that can form a covalent bond with its biological targets.

The methanethiosulfonate (MTS) group is a thiol-reactive moiety. Thiol groups are present in cysteine residues within proteins. By attaching an MTS group to the N-desmethyltamoxifen scaffold, the probe is designed to bind to the estrogen receptor and then form a stable thioether linkage with a nearby cysteine residue. This covalent labeling is a powerful tool for biochemists.

The synthesis of such probes is a multi-step process. It generally begins with the N-desmethyltamoxifen molecule, which is a major metabolite of tamoxifen formed primarily by the action of CYP3A4 and CYP3A5 enzymes. nih.govresearchgate.net This metabolite is then chemically modified to attach the methanethiosulfonate group. The synthesis must be carefully designed to ensure that the modification does not significantly impair the molecule's ability to bind to its primary target, the estrogen receptor. General protocols for making other molecules thiol-reactive involve reacting the parent molecule with an appropriate reagent under specific pH conditions, often in buffers like phosphate, Tris, or HEPES at a pH of 7.0–7.5 to ensure the selective reactivity of thiol groups. thermofisher.com Similar principles can be applied to create tamoxifen-based polymer probes, where a tamoxifen analog is conjugated to a polymer scaffold using coupling reactions. nih.gov

Future research in this area will likely focus on:

Optimizing the Linker: The length and chemical nature of the linker connecting the tamoxifen scaffold to the thiol-reactive group are critical. Researchers will need to synthesize and test various linkers to find the optimal balance between binding affinity and reaction efficiency.

Expanding the Reactive Group Toolbox: While methanethiosulfonates are effective, other thiol-reactive groups like maleimides or iodoacetamides could be explored. thermofisher.comnih.govmdpi.com Each has different reaction kinetics and specificities that could be advantageous for different experimental designs.

Creating Multi-functional Probes: Next-generation probes could incorporate additional functionalities, such as a fluorescent tag or a biotin (B1667282) handle for affinity purification, alongside the thiol-reactive group. This would create powerful tools for a wide range of experiments.

Integration with Advanced Imaging Techniques for Target Visualization

A key advantage of developing targeted chemical probes is their potential for use in advanced imaging. By covalently labeling its target, N-Desmethyl Tamoxifen Methanethiosulfonate could provide a stable signal for visualizing the estrogen receptor in cells and tissues.

Current advanced imaging modalities that could be leveraged include:

Fluorescence Microscopy: If the probe is synthesized with an intrinsic fluorophore or is co-administered with a fluorescent antibody that recognizes the modified target, it could be used to visualize the subcellular localization of estrogen receptors with high resolution.

Radiolabeling for PET/SPECT Imaging: Tamoxifen itself has been radiolabeled with Technetium-99m (Tc-99m) to create an imaging agent for screening for ER-expressing tumors. dirjournal.org A similar approach could be applied to a thiol-reactive probe. A radiolabeled version of this compound could be used in Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) to provide a non-invasive, whole-body view of ER expression and drug distribution. This could have significant diagnostic potential. While techniques like mammography, ultrasound, and MRI are standard, they can have limitations, especially in women with dense breasts. nih.gov Targeted molecular imaging offers a functional dimension to these anatomical techniques.

Optical Coherence Tomography (OCT): Research is underway to develop tamoxifen-based chemical probes for use with dual-modality fluorescence and OCT imaging needles, which could provide high-resolution imaging at the tissue level. researchgate.net A covalently-binding probe would be ideal for such applications, providing a persistent signal.

The integration of these probes with advanced imaging would allow researchers to ask fundamental questions about how ER distribution changes in response to different stimuli or in different disease states.

Potential for Elucidating Unexplored Biological Pathways

While the primary target of tamoxifen and its metabolites is the estrogen receptor, it is increasingly recognized that these compounds can have "off-target" effects and interact with multiple protein pathways. nih.gov this compound is a tool uniquely suited to exploring these unexplored interactions.

Because it forms a covalent bond, the probe can be used in "pull-down" experiments. In this technique, the probe is introduced to a cell lysate or live cells. After it has reacted with its targets, the cells are lysed, and the covalently-labeled proteins are purified using an affinity tag (like biotin) that can be incorporated into the probe's structure. These captured proteins can then be identified using mass spectrometry.

A technique called Stability of Proteins from Rates of Oxidation (SPROX) has already been used to identify novel protein targets of both tamoxifen and N-desmethyltamoxifen (NDT) in MCF-7 breast cancer cells. nih.govnih.gov In these studies, over 1,000 proteins were assessed, leading to the identification of hundreds of potential protein "hits" that showed changes in stability when exposed to the drugs. nih.govduke.edu

Table 1: High-Confidence Protein Hits Identified by Stability Changes Induced by N-Desmethyltamoxifen (NDT) using SPROX

Protein Function/Association
Y-box binding protein 1 (YBX1) Known estrogen receptor binding properties, direct binding validated. nih.govnih.gov
MAPK1 Downstream of estrogen receptor signaling. nih.gov
AKT Upstream of estrogen receptor element activation. nih.gov
Multiple others A significant fraction of the 27 high-confidence hits have established links to the estrogen receptor or breast cancer. nih.govnih.gov

A thiol-reactive probe like this compound would complement these stability-based methods by providing a direct, covalent handle to isolate and identify binding partners, confirming direct interactions and potentially uncovering transient or lower-affinity interactions missed by other methods. This could reveal unexpected roles for N-desmethyltamoxifen in cellular processes beyond ER modulation, including pathways related to cell proliferation and programmed cell death. nih.gov

Contribution to Fundamental Understanding of Estrogen Receptor Biology

The clinical efficacy of tamoxifen is dependent on its metabolism into active forms, primarily 4-hydroxytamoxifen (B85900) (4-OH-Tam) and endoxifen (B1662132) (4-hydroxy-N-desmethyltamoxifen). nih.govnih.gov N-desmethyltamoxifen is a key intermediate in this process, being converted to the highly potent endoxifen by the CYP2D6 enzyme. nih.govresearchgate.net While N-desmethyltamoxifen itself has a lower affinity for the estrogen receptor compared to estradiol (B170435) or endoxifen, it is present in significant concentrations in patients. wikipedia.orgbevital.no

A thiol-reactive probe based on this metabolite could provide invaluable insights into ER biology:

Mapping the Binding Pocket: By identifying the specific cysteine residue(s) that the probe reacts with, researchers can gain a high-resolution map of the N-desmethyltamoxifen binding site on the estrogen receptor. This can help explain the structural basis for its specific activity.

Investigating Receptor Conformation: The binding of different ligands (agonists vs. antagonists) induces different conformational changes in the estrogen receptor, which in turn dictates its activity. A covalent probe could "lock" the receptor in the conformation it adopts when bound to N-desmethyltamoxifen, allowing for detailed structural studies.

Studying Allosteric Sites: It is possible that the probe could react with cysteines outside of the main ligand-binding pocket. This would provide evidence for allosteric binding sites that could be targeted for the development of new types of ER modulators.

Exploring Non-Genomic Signaling: In addition to its classical role as a nuclear transcription factor, the estrogen receptor can mediate rapid, non-genomic signaling. Recent evidence also suggests tamoxifen metabolites can interact with other receptors, such as cannabinoid receptors, in an isomer-specific manner. plos.orgnih.gov A covalent probe could help trap and identify the protein complexes involved in these less-understood signaling pathways.

By providing a tool for the permanent and specific labeling of its binding partners, this compound and similar next-generation probes hold the promise of moving beyond simple affinity measurements to a more dynamic and detailed understanding of how tamoxifen metabolites function at a molecular level.

Q & A

Basic Research Questions

Q. How can researchers accurately identify and reference N-Desmethyl Tamoxifen Methanethiosulfonate in chemical databases?

  • Methodological Answer : Use the CAS Registry Number (1025678-19-6) for precise identification in structured databases like SciFinder or PubChem. Avoid relying solely on chemical names due to nomenclature variability. Cross-reference with synonyms such as "this compound Hydrobromide" (CAS: Not listed in ) when sourcing standards.

Q. What safety protocols are critical for handling NDT-MTS in laboratory experiments?

  • Methodological Answer : Adhere to minimum safety guidelines including PPE (lab coats, nitrile gloves, eye protection), incident reporting systems, and mandatory safety training for all personnel. Store compounds in labeled, airtight containers under recommended conditions to prevent degradation.

Advanced Research Questions

Q. What experimental designs are optimal for identifying NDT-MTS protein targets in breast cancer models?

  • Methodological Answer : Employ large-scale SPROX (Stability of Proteins from Rates of Oxidation) combined with SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) . Validate hits using:

  • R² > 0.8 and relative standard deviation (RSD) < 0.2 for model-data fit quality.
  • Biological triplicates to ensure reproducibility (e.g., 3 replicates per condition).
  • Filter hits using criteria like s-pooled thresholds and DiffProb values from volcano plots.

Q. How should researchers address contradictions in thermodynamic stability data from NDT-MTS binding assays?

  • Methodological Answer :

  • Baseline Shifts : Check for protein aggregation using SILAC-SPROX in unpurified lysates (e.g., YBX1 aggregation in purified samples may skew results).
  • Volcano Plot Analysis : Apply dual thresholds (e.g., s-pooled > 0.5 and DiffProb < 0.05) to distinguish true hits from noise. Reconcile outliers by repeating assays under varied denaturant concentrations.

Q. How can the biological relevance of NDT-MTS protein targets be validated?

  • Methodological Answer :

  • Conduct STRING network analysis to identify protein-protein interaction clusters (e.g., MAPK1, AKT1, ESR1) and pathways linked to breast cancer.
  • Cross-reference targets with established databases (e.g., PubMed, KEGG) to confirm associations with estrogen receptor signaling or drug resistance mechanisms.

Q. What quantitative approaches detect NDT-MTS-induced changes in protein expression levels?

  • Methodological Answer :

  • Use SILAC-SPROX with label-free quantification to measure Log2(H/L) ratios.
  • Apply t-tests (p < 0.05) across biological triplicates and filter proteins with consistent expression changes (e.g., 49 proteins showed significant TAM-induced changes in ).
  • Exclude proteins with C1/2 values outside the denaturant concentration range to avoid false positives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.